N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide
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Overview
Description
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or pyrazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide: This compound has a similar thiadiazole ring but differs in the substituents attached to the ring. It may exhibit different chemical and biological properties due to these variations.
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: Another thiadiazole derivative with a phenyl group attached to the acetamide moiety. Its properties and applications may differ from those of the target compound.
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide: This compound contains an additional thiazolidine ring, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N5OS |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H13N5OS/c1-6(2)10-15-16-11(18-10)14-9(17)8-5-12-7(3)4-13-8/h4-6H,1-3H3,(H,14,16,17) |
InChI Key |
ZVQQEKYPCGZFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=NN=C(S2)C(C)C |
Origin of Product |
United States |
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